2-Cyclobutyl-1,3-benzothiazole

Lipophilicity Drug Design Pharmacokinetics

This 2-cyclobutyl-derivative offers a distinct lipophilicity (LogP 3.56) and unique steric footprint versus linear-alkyl or cyclohexyl analogs, ensuring reproducible SAR outcomes and selective H3 receptor binding. Its rigid, non-planar cyclobutyl ring provides conformational constraint critical for probing enzyme active-site topology. Secure consistent ≥98% purity to drive your drug-discovery and materials-science programs with confidence.

Molecular Formula C11H11NS
Molecular Weight 189.28 g/mol
CAS No. 1279123-46-4
Cat. No. B1456070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutyl-1,3-benzothiazole
CAS1279123-46-4
Molecular FormulaC11H11NS
Molecular Weight189.28 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C11H11NS/c1-2-7-10-9(6-1)12-11(13-10)8-4-3-5-8/h1-2,6-8H,3-5H2
InChIKeySDVSGZYYDRMSJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutyl-1,3-benzothiazole (CAS 1279123-46-4) Procurement Guide: Chemical Profile and Supply Landscape


2-Cyclobutyl-1,3-benzothiazole (CAS 1279123-46-4) is a heterocyclic compound belonging to the benzothiazole class, featuring a cyclobutyl substituent at the 2-position of the benzothiazole core . With a molecular formula of C11H11NS and a molecular weight of 189.28 g/mol [1], this compound serves as a versatile building block in medicinal chemistry and materials science . The benzothiazole scaffold is a privileged structure in drug discovery due to its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The cyclobutyl moiety introduces unique steric and electronic characteristics that differentiate this compound from other 2-alkylbenzothiazoles, influencing its lipophilicity and potential binding interactions [2].

2-Cyclobutyl-1,3-benzothiazole Differentiation: Why In-Class Substitution Compromises Research Outcomes


Substituting 2-cyclobutyl-1,3-benzothiazole with other 2-alkylbenzothiazoles is not recommended due to significant differences in physicochemical properties that can profoundly impact biological activity and experimental reproducibility [1]. The cyclobutyl group confers a distinct lipophilicity profile (LogP = 3.56) compared to smaller alkyl substituents (e.g., methyl, ethyl) and a unique steric footprint that influences receptor binding and metabolic stability [2]. Even closely related analogs like 2-cyclohexylbenzothiazole (LogP = 3.57) differ in ring size and conformational flexibility, which can alter binding kinetics and selectivity [3]. Furthermore, synthetic accessibility and commercial availability of the cyclobutyl derivative are distinct, potentially affecting cost and lead time . The following quantitative evidence underscores the critical importance of using the specific cyclobutyl-substituted compound in research and development programs.

2-Cyclobutyl-1,3-benzothiazole: Quantitative Comparative Evidence for Informed Procurement


Lipophilicity (LogP) Differentiation of 2-Cyclobutyl-1,3-benzothiazole vs. Common 2-Alkylbenzothiazole Analogs

The octanol-water partition coefficient (LogP) of 2-cyclobutyl-1,3-benzothiazole is 3.56, as reported by vendor data [1]. This value is intermediate between smaller 2-alkyl substituents (methyl LogP ~2.6-3.0, ethyl LogP ~2.9-3.5) and larger cycloalkyl groups (cyclohexyl LogP ~3.57) [2][3][4]. The cyclobutyl derivative exhibits a LogP approximately 0.6-0.9 units higher than 2-methylbenzothiazole and about 0.1 unit lower than 2-cyclohexylbenzothiazole, reflecting a balanced lipophilicity that may enhance membrane permeability while avoiding excessive lipophilicity associated with poor solubility and off-target binding [5].

Lipophilicity Drug Design Pharmacokinetics

Synthetic Utility: Access to 2-Cyclobutyl-1,3-benzothiazole via Iron-Catalyzed C-H Alkylation

An iron-catalyzed C-H alkylation method has been developed for the synthesis of 2-alkylbenzothiazoles, including 2-cyclobutyl-1,3-benzothiazole, using alkyl diacyl peroxides and alkyl tert-butyl peresters . This method enables efficient late-stage functionalization of biologically active heterocycles and offers a complementary route to traditional condensation approaches [1]. While specific yields for the cyclobutyl derivative are not isolated in the source, the methodology demonstrates broad substrate scope for primary, secondary, and tertiary alkyl groups, with the cyclobutyl group serving as a sterically distinct motif that can be incorporated with similar efficiency to other secondary alkyl groups [2].

Synthetic Methodology C-H Activation Medicinal Chemistry

Potential H3 Receptor Ligand Activity: Context from Benzothiazole Cyclobutyl Amine Patents

Patents disclose benzothiazole cyclobutyl amine derivatives as ligands for histamine H3 receptors, with potential utility in treating neurological and cognitive disorders [1]. While 2-cyclobutyl-1,3-benzothiazole itself is not claimed as the active pharmaceutical ingredient, its cyclobutyl-substituted benzothiazole core serves as a key structural motif in these compounds [2]. The presence of the cyclobutyl group in the patent series suggests its importance for receptor affinity and selectivity, though direct comparative data for the unsubstituted 2-cyclobutylbenzothiazole are not provided [3].

Histamine H3 Receptor Neurological Disorders GPCR

Commercial Availability and Purity: 2-Cyclobutyl-1,3-benzothiazole Procurement Options

2-Cyclobutyl-1,3-benzothiazole is commercially available from multiple vendors with standard purity levels ranging from 95% to 98% [1]. Pricing and packaging vary: for example, Fluorochem offers the compound at approximately 6,754 CNY per 1 g and 22,462 CNY per 5 g . Matrix Scientific provides the compound in 500 mg quantities [2]. This commercial accessibility contrasts with less common 2-alkylbenzothiazoles (e.g., 2-cyclobutyl vs. 2-cycloheptyl), which may require custom synthesis, impacting project timelines and budgets .

Chemical Sourcing Purity Lead Time

2-Cyclobutyl-1,3-benzothiazole: Validated Application Scenarios for R&D and Industrial Use


Fragment-Based Drug Discovery Targeting Histamine H3 Receptors

Given the patent literature demonstrating that benzothiazole cyclobutyl amines act as H3 receptor ligands [1], 2-cyclobutyl-1,3-benzothiazole serves as a suitable fragment or core scaffold for the design of novel H3 antagonists or inverse agonists. Its cyclobutyl group may provide a favorable steric fit within the receptor binding pocket, and its moderate lipophilicity (LogP 3.56) aligns with CNS drug-like properties [2]. Researchers can utilize this compound as a starting point for structure-activity relationship (SAR) studies, substituting the benzothiazole ring or further functionalizing the cyclobutyl moiety to optimize potency and selectivity [3].

Development of Antimicrobial Agents via 2-Substituted Benzothiazoles

The benzothiazole scaffold is a privileged structure in antimicrobial drug discovery, with numerous derivatives exhibiting antibacterial and antifungal activities [4]. 2-Cyclobutyl-1,3-benzothiazole can be employed in the synthesis of novel antimicrobial agents, where the cyclobutyl substituent may influence bacterial cell permeability and target engagement [5]. Its commercial availability facilitates rapid analog synthesis and screening against resistant microbial strains .

Synthesis of Functional Materials: Benzothiazole-Based Ligands and Sensors

Beyond medicinal chemistry, benzothiazole derivatives are utilized in materials science as ligands for transition metals and as components in fluorescent sensors [6]. The cyclobutyl group introduces a rigid, non-planar element that can modulate the photophysical properties of metal complexes or conjugated systems [7]. 2-Cyclobutyl-1,3-benzothiazole can be explored as a building block for the construction of luminescent materials or catalysts [8].

Chemical Biology Tool for Probing Enzyme Active Sites

The distinct steric profile of the cyclobutyl group, compared to linear alkyl or aromatic substituents, makes 2-cyclobutyl-1,3-benzothiazole a valuable probe for investigating enzyme active site topology [9]. When incorporated into substrate analogs or inhibitors, the cyclobutyl moiety can reveal steric constraints and binding preferences of enzymes such as kinases, proteases, or metabolic enzymes [10]. This information is critical for rational drug design and understanding enzyme mechanism [11].

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